molecular formula C13H9BrClNO B8409651 1-(4-Bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone

1-(4-Bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone

Cat. No. B8409651
M. Wt: 310.57 g/mol
InChI Key: JTNKPESREHKERS-UHFFFAOYSA-N
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Patent
US07153855B2

Procedure details

In a similar manner as described in Example 1, from ethyl 4-bromobenzoate (12.8 mL, 78.3 mmol) and 6-chloro-2-picoline (4.3 mL, 39.2 mmol), 1-(4-bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone (9.6 g, 82%) was obtained as a crystalline solid existing as a keto-enol tautomeric mixture. 1H NMR (CDCl3): for the keto tautomer δ 7.95 (d, 2H), 7.74–7.56 (m, 3H), 7.27 (m, 2H), 4.47 (s, 2H); MS m/z 310 (M+1).
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[Cl:13][C:14]1[N:19]=[C:18]([CH3:20])[CH:17]=[CH:16][CH:15]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:6](=[O:8])[CH2:20][C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:13])[N:19]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
12.8 mL
Type
reactant
Smiles
BrC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
ClC1=CC=CC(=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC1=NC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.